molecular formula C12H8F8O4 B13597624 Methyl3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate

Methyl3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate

Cat. No.: B13597624
M. Wt: 368.18 g/mol
InChI Key: CDDKHUSRKOPLQK-UHFFFAOYSA-N
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Description

Methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate is a chemical compound with the molecular formula C12H8F8O4 and a molecular weight of 368.1767 g/mol . This compound is characterized by the presence of two tetrafluoroethoxy groups attached to a benzoate core, making it a fluorinated ester. Fluorinated compounds are often of interest due to their unique chemical properties, such as high thermal stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated groups enhance the compound’s binding affinity and specificity, leading to more effective interactions with the target molecules. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-dihydroxybenzoate: Lacks the fluorinated groups, resulting in different chemical properties and reactivity.

    Methyl 3,5-bis(trifluoromethoxy)benzoate: Contains trifluoromethoxy groups instead of tetrafluoroethoxy groups, leading to variations in stability and reactivity.

    Methyl 3,5-bis(1,1,1,2-tetrafluoroethoxy)benzoate: Similar structure but with slight differences in the fluorinated groups

Uniqueness

Methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate is unique due to its specific fluorinated groups, which impart distinct chemical properties such as high thermal stability, resistance to degradation, and unique reactivity patterns. These properties make it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C12H8F8O4

Molecular Weight

368.18 g/mol

IUPAC Name

methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate

InChI

InChI=1S/C12H8F8O4/c1-22-8(21)5-2-6(23-11(17,18)9(13)14)4-7(3-5)24-12(19,20)10(15)16/h2-4,9-10H,1H3

InChI Key

CDDKHUSRKOPLQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OC(C(F)F)(F)F)OC(C(F)F)(F)F

Origin of Product

United States

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